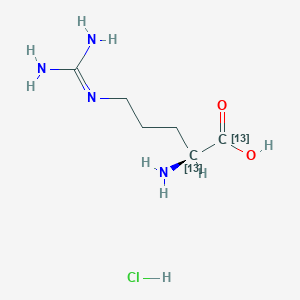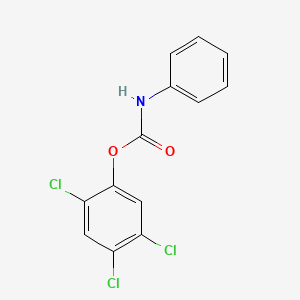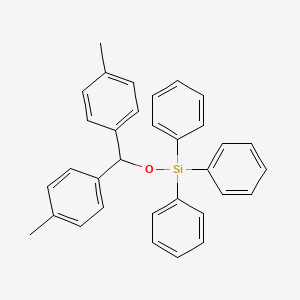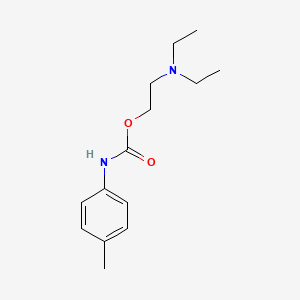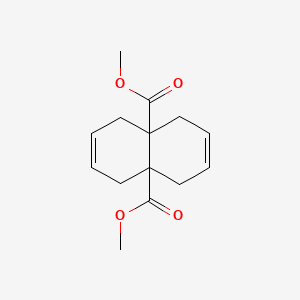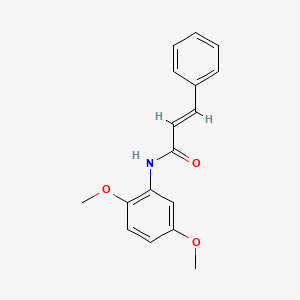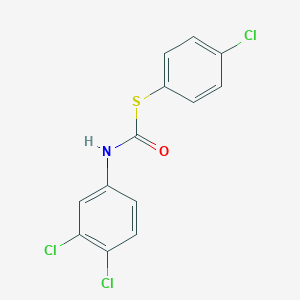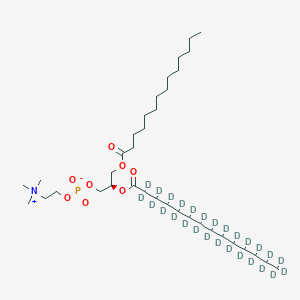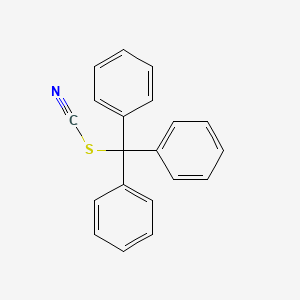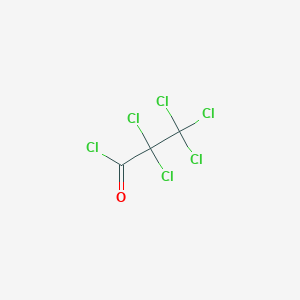
Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is a complex organic compound with the molecular formula C20H17BrN2O5 and a molecular weight of 445.273 g/mol . This compound is part of the pyrrolo(1,2-B)pyridazine family, known for its diverse biological activities and applications in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate typically involves multi-step organic reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more hydrogenated derivative .
Applications De Recherche Scientifique
Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Diethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate
- Dimethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate
- Diethyl 3-(4-bromobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
Uniqueness
Diethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is unique due to its specific substitution pattern and the presence of the 4-bromobenzoyl group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
853334-13-1 |
|---|---|
Formule moléculaire |
C20H17BrN2O5 |
Poids moléculaire |
445.3 g/mol |
Nom IUPAC |
diethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
InChI |
InChI=1S/C20H17BrN2O5/c1-3-27-19(25)15-14-6-5-11-22-23(14)17(16(15)20(26)28-4-2)18(24)12-7-9-13(21)10-8-12/h5-11H,3-4H2,1-2H3 |
Clé InChI |
GUOLUYBUIFHZHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=CC=NN2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


